5-Chloropyrimidin-2-ol hydrochloride
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Overview
Description
5-Chloropyrimidin-2-ol hydrochloride is a chemical compound with the molecular formula C4H4Cl2N2O . Its average mass is 166.993 Da and its monoisotopic mass is 165.970062 Da . It is also known by other names such as 5-chloro-2 (1H)-PYRIMIDONE hydrochloride .
Molecular Structure Analysis
The molecular structure of 5-Chloropyrimidin-2-ol hydrochloride consists of 4 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
5-Chloropyrimidin-2-ol hydrochloride has a density of 1.5±0.1 g/cm3 . It has a boiling point of 345.2±34.0 °C at 760 mmHg . The compound has a molar refractivity of 29.2±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Scientific Research Applications
Mitotic Inhibition
5-Chloropyrimidin-2-ol hydrochloride exhibits mitotic inhibition properties, which means it can prevent cells from dividing. This is particularly useful in cancer research where controlling the proliferation of cancer cells is a primary goal. The compound’s ability to induce metaphase arrest makes it valuable for studying cell cycle dynamics and the effects of mitotic inhibitors on cancer cells .
Alcohol Dehydrogenase Inhibition
This compound acts as an inhibitor of horse liver alcohol dehydrogenase , an enzyme that plays a crucial role in the metabolism of alcohols in the body. By inhibiting this enzyme, researchers can study the metabolic pathways of alcohol and its implications on diseases related to alcohol consumption .
Synthesis of Pyrimidine Derivatives
5-Chloropyrimidin-2-ol hydrochloride serves as an educt for synthesizing various pyrimidine derivatives. These derivatives are significant in pharmaceuticals and agrochemicals, providing a basis for developing new drugs and pesticides .
Organic Synthesis
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents allows for the creation of a wide range of organic compounds, which can have applications in material science and drug development .
Pharmacological Research
Due to its structural similarity to naturally occurring nucleotides, 5-Chloropyrimidin-2-ol hydrochloride is used in pharmacological research to develop analogs that can interfere with DNA or RNA synthesis. This has potential applications in antiviral and anticancer therapies .
Chemical Biology
In chemical biology, this compound can be used to study protein interactions with DNA, as it can be incorporated into oligonucleotides that bind to specific proteins. This helps in understanding the mechanisms of gene regulation and protein-DNA interactions .
Material Science
The chemical properties of 5-Chloropyrimidin-2-ol hydrochloride make it suitable for use in material science, particularly in the development of organic semiconductors and other electronic materials. Its ability to form stable structures is key in creating new materials with desirable electronic properties .
Analytical Chemistry
As a standard in analytical chemistry, this compound can be used to calibrate instruments or as a reference material in various chemical analyses. Its well-defined properties ensure accuracy and precision in measurements .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-chloro-1H-pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLWQORZOWPFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrimidin-2-ol hydrochloride | |
CAS RN |
42748-90-3 |
Source
|
Record name | 5-chloropyrimidin-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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